molecular formula C19H20ClN3O3 B4085315 N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide

N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide

Cat. No. B4085315
M. Wt: 373.8 g/mol
InChI Key: PUJHLLMYTPTSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide, also known as JNJ-42165279, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent and selective inhibitor of the sodium channel Nav1.7, which is involved in the transmission of pain signals in the body.

Mechanism of Action

N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide is a selective inhibitor of the sodium channel Nav1.7, which is predominantly expressed in sensory neurons and plays a key role in the transmission of pain signals. By blocking Nav1.7, this compound reduces the excitability of sensory neurons and decreases the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It reduces the excitability of sensory neurons, decreases the release of neurotransmitters involved in pain signaling, and reduces the activation of glial cells, which are involved in the maintenance of chronic pain. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide is its high selectivity for Nav1.7, which minimizes off-target effects. In addition, this compound has a favorable safety profile and is well-tolerated in preclinical studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical settings.

Future Directions

There are several potential future directions for the development of N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide. One area of research is the optimization of its potency and pharmacokinetic properties, which may improve its efficacy in clinical settings. Another area of research is the investigation of its potential for the treatment of other neurological disorders, such as epilepsy and migraine. Finally, the development of novel drug delivery systems may improve the delivery and bioavailability of this compound, which may enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been developed for the treatment of various neurological disorders. It has a high selectivity for Nav1.7, which minimizes off-target effects, and has shown promise in preclinical studies of pain and other neurological disorders. Further research is needed to optimize its potency and pharmacokinetic properties and to investigate its potential for the treatment of other neurological disorders.

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide has been extensively studied in preclinical models of pain and other neurological disorders. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. In addition, this compound has shown promise in the treatment of epilepsy, migraine, and other neurological disorders.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-13-7-9-22(10-8-13)17-6-5-14(11-18(17)23(25)26)19(24)21-16-4-2-3-15(20)12-16/h2-6,11-13H,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJHLLMYTPTSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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